

Z-LEHD-fmk: A Technical Guide to a Potent Caspase-9 Inhibitor

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Compound of Interest

Compound Name: Z-LEHD-fmk

Cat. No.: B1684404

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of **Z-LEHD-fmk**, a highly selective and irreversible inhibitor of caspase-9. This information is intended to support research and development efforts in the fields of apoptosis, cancer biology, neurodegenerative diseases, and other areas where caspase-9-mediated signaling is a critical factor.

Core Properties and Structure

Z-LEHD-fmk, with the CAS Number 210345-04-3, is a synthetic tetrapeptide that acts as a cell-permeable and irreversible inhibitor of caspase-9.^{[1][2]} Its design incorporates a benzyloxycarbonyl (Z) group at the N-terminus, which enhances cell permeability, the peptide sequence Leu-Glu-His-Asp (LEHD) that mimics the cleavage site recognized by caspase-9, and a C-terminal fluoromethyl ketone (fmk) group that irreversibly binds to the catalytic cysteine residue of the enzyme.^[3]

Chemical and Physical Properties

The key chemical and physical properties of **Z-LEHD-fmk** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C ₃₂ H ₄₃ FN ₆ O ₁₀ [4]
Molecular Weight	690.72 g/mol [5]
CAS Number	210345-04-3[1]
Appearance	Lyophilized powder[2]
Solubility	Soluble in DMSO (e.g., up to 100 mg/mL)[6]
Purity	Typically >98%[7]
Canonical SMILES	<chem>CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2</chem> [7]
InChI Key	YXRKBEPGVHOXSV-UHFFFAOYSA-N[7]
Storage	Store lyophilized powder at -20°C. Reconstituted DMSO stock solutions can be stored in aliquots at -20°C or -80°C.[1][2]

Mechanism of Action and Signaling Pathway

Z-LEHD-fmk functions as a highly specific inhibitor of caspase-9, a key initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis. Upon induction of apoptosis by intracellular stress signals, cytochrome c is released from the mitochondria and binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9.

The activated caspase-9 proceeds to cleave and activate downstream executioner caspases, primarily pro-caspase-3 and pro-caspase-7. **Z-LEHD-fmk** intervenes by irreversibly binding to the active site of caspase-9, thereby preventing the activation of these executioner caspases and effectively halting the apoptotic cascade.



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Caption: Mechanism of **Z-LEHD-fmk** in the intrinsic apoptosis pathway.

Quantitative Data: Inhibitory Potency

The inhibitory activity of **Z-LEHD-fmk** is highly selective for caspase-9. The following table summarizes the available 50% inhibitory concentration (IC₅₀) values against various caspases. Lower values indicate higher potency.

Caspase Target	IC ₅₀ Value (μM)	Reference
Caspase-8	0.0007 (0.7 nM)	[1]
Caspase-9	1.5	[1]
Caspase-10	3.59	[1]

Note: While some studies show high potency against caspase-8, **Z-LEHD-fmk** is widely recognized and utilized as a caspase-9 inhibitor due to the LEHD recognition sequence.

Experimental Protocols

General Workflow for In Vitro Inhibition of Apoptosis

The following diagram illustrates a typical workflow for assessing the efficacy of **Z-LEHD-fmk** in a cell-based apoptosis assay.



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